molecular formula C23H30N6O2 B1677024 4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide CAS No. 444723-13-1

4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide

货号 B1677024
CAS 编号: 444723-13-1
分子量: 422.5 g/mol
InChI 键: XHEQSRJCJTWWAH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide, also known as CHMBD, is a novel synthetic compound with potential therapeutic and diagnostic applications. CHMBD is a member of the purine-based family of compounds and is composed of two nitrogen-containing heterocyclic rings, a cyclohexyl group, and four ethyl groups. It is a white powder that is soluble in water and is stable under normal laboratory conditions. CHMBD has been studied for its potential to be used as an imaging agent, a therapeutic agent, and a diagnostic agent.

科学研究应用

Kinase Inhibition in Cancer Treatment

4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide and its derivatives have shown potential as kinase inhibitors, particularly in the context of cancer treatment. Wong et al. (2010) demonstrated the synthesis of similar compounds as potential inhibitors of serine-threonine kinases for cancer therapy (Wong et al., 2010). These compounds were assayed as inhibitors of human cyclin-dependent kinase 2 (CDK2), a key player in cell cycle regulation, highlighting their relevance in cancer research.

Radioimaging in Medical Diagnosis

The compound and its analogues are also significant in the field of radioimaging. Vaidyanathan et al. (2000) synthesized radiolabeled analogues of similar purine derivatives for in vivo mapping of O(6)-alkylguanine-DNA alkyltransferase (AGT), a protein implicated in cancer (Vaidyanathan et al., 2000). This application is crucial for diagnostic imaging in oncology, where tracking the activity of specific proteins can inform treatment decisions.

Exploration of Chemical Synthesis Methods

In the realm of synthetic chemistry, the compound's derivatives are used to explore new synthesis pathways. For example, Ciszewski et al. (2006) described the synthesis of related compounds, showcasing the methods for creating 2-arylamino-6-alkylaminopurines, valuable for their potential biological activities (Ciszewski et al., 2006). These methods contribute to the broader field of medicinal chemistry by providing novel routes for creating potentially therapeutic compounds.

Potential in Anticonvulsant Therapy

There's also research indicating the potential use of similar compounds in anticonvulsant therapy. Kelley et al. (1988) synthesized a series of 6-(alkylamino)-9-alkylpurines, showing potent activity against seizures in animal models (Kelley et al., 1988). This suggests the relevance of these compounds in developing new treatments for epilepsy and related disorders.

Application in Microbiological Studies

Lastly, the compound's derivatives have been evaluated for their microbiological activity. Govori and Haziri (2014) studied a compound structurally related to 4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide, focusing on its antibacterial activity against various bacterial cultures (Govori & Haziri, 2014). This research contributes to the understanding of new antimicrobial agents, which is crucial in the fight against resistant bacterial strains.

属性

IUPAC Name

4-[[6-(cyclohexylmethoxy)-7H-purin-2-yl]amino]-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O2/c1-3-29(4-2)22(30)17-10-12-18(13-11-17)26-23-27-20-19(24-15-25-20)21(28-23)31-14-16-8-6-5-7-9-16/h10-13,15-16H,3-9,14H2,1-2H3,(H2,24,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEQSRJCJTWWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)OCC4CCCCC4)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436732
Record name Cdk2 Inhibitor IV, NU6140
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide

CAS RN

444723-13-1
Record name 4-(6-cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444723131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cdk2 Inhibitor IV, NU6140
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide
Reactant of Route 2
Reactant of Route 2
4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide
Reactant of Route 3
Reactant of Route 3
4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide
Reactant of Route 4
Reactant of Route 4
4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide
Reactant of Route 5
Reactant of Route 5
4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide
Reactant of Route 6
Reactant of Route 6
4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide

Citations

For This Compound
3
Citations
CK Cheng, WC Gustafson, E Charron… - Proceedings of the …, 2012 - National Acad Sciences
Malignant glioma, the most common primary brain tumor, is generally incurable. Although phosphatidylinositol-3-kinase (PI3K) signaling features prominently in glioma, inhibitors …
Number of citations: 47 www.pnas.org
M Pennati, AJ Campbell, M Curto, M Binda… - Molecular cancer …, 2005 - AACR
Cyclin-dependent kinases (CDK) play a crucial role in the control of the cell cycle. Aberrations in the control of cell cycle progression occur in the majority of human malignancies; hence…
Number of citations: 101 aacrjournals.org
TS Nekova, S Kneitz, H Einsele, R Bargou, G Stuhler - Cell Cycle, 2016 - Taylor & Francis
Small molecule inhibitors targeting CDK1/CDK2 have been clinically proven effective against a variety of tumors, albeit at the cost of profound off target toxicities. To separate potential …
Number of citations: 11 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。